molecular formula C61H85F3N16O14 B6295730 H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA CAS No. 1926163-23-6

H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA

Cat. No.: B6295730
CAS No.: 1926163-23-6
M. Wt: 1323.4 g/mol
InChI Key: VIKVLAJTEHLRFY-IOXBEFLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA is a synthetic peptide featuring a pyroglutamyl (Pyr) N-terminal modification and a C-terminal ethylamide (NHEt) group, with trifluoroacetic acid (TFA) as a counterion. Its sequence includes D-amino acids (D-Trp and D-Leu), which enhance protease resistance and modulate receptor binding specificity.

Key structural features:

  • D-amino acids: D-Trp and D-Leu improve metabolic stability.
  • Arg-Pro motif: Common in receptor-binding peptides (e.g., thrombin receptor agonists) .
  • Tyr and Trp residues: May contribute to melanocortin receptor interactions or antioxidant activity .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2HF3O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);(H,6,7)/t40-,41-,42-,43+,44-,45+,46-,47-,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVLAJTEHLRFY-IOXBEFLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H85F3N16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and high-yield production of the peptide .

Chemical Reactions Analysis

Types of Reactions

H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan or tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to GnRH receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a critical role in reproductive processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related peptides (Table 1):

Table 1: Structural and Functional Comparison of Selected Peptides

Peptide Name/Sequence Key Residues/Modifications Molecular Weight (Da) Reported Bioactivity Reference
H-Pyr-His-D-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.TFA Pyr, D-Trp, D-Leu, Arg-Pro, NHEt, TFA ~1,400 (estimated) Hypothesized: Melanocortin receptor modulation, protease resistance
Pyr-His-Trp-Ser-Tyr-Gly-Trp-Leu-Pro-Gly-NH2 Pyr, Gly, Trp, Leu-Pro ~1,380 Commercial cosmetic peptide (Designer BioScience); potential skin-targeted activity
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL) Leu-Leu-Arg, Pro-Phe ~1,750 Thrombin receptor agonist; mimics thrombin’s signaling in mesangial cells
D-Trp-Arg-Leu-NH2 (dWRL) D-Trp, Arg, Leu ~516 Inhibits melanin synthesis via MITF/TYR downregulation in B16 melanoma cells
H-Pyr-His-Trp-Ser-Tyr-D-1Nal-Leu-Arg-Pro-Gly-NH2.CH3CO2H D-1Nal, Leu-Arg-Pro ~1,450 Melanocortin receptor ligand; structural analog with enhanced receptor affinity

Key Findings and Differentiation

Role of D-Amino Acids
  • The inclusion of D-Trp and D-Leu in the target peptide likely enhances stability compared to L-isoform analogs (e.g., dWRL in ), which showed potent melanogenesis inhibition but shorter half-life .
  • D-1Nal substitution in a related peptide () improved melanocortin receptor binding, suggesting similar benefits for the target peptide’s D-residues .
Receptor Binding Motifs
  • The Arg-Pro sequence in the target peptide aligns with thrombin receptor agonists (e.g., SFLL in ), which activate phospholipase D and calcium signaling . However, the target’s D-Leu and NHEt modifications may redirect its specificity toward other GPCRs (e.g., melanocortin receptors).
  • In contrast, dWRL lacks Pro and features a simpler tripeptide structure, limiting its receptor range .
Functional Outcomes
  • Melanogenesis Inhibition: dWRL reduced melanin synthesis by 40–60% in B16 cells at 100 μM . The target peptide’s extended structure and D-residues may enhance potency or duration.
  • Thrombin Mimicry : SFLL replicated thrombin’s effects on diacylglycerol and arachidonic acid production, suggesting the target peptide’s Arg-Pro motif could similarly influence lipid signaling .

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